An In-depth Technical Guide to the Physicochemical Properties of 2-[Benzyl(methyl)amino]isonicotinic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[Benzyl(methyl)amino]isonicotinic Acid
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2-[Benzyl(methyl)amino]isonicotinic acid (CAS No. 77314-89-7). Due to the limited availability of published experimental data for this specific compound, this document emphasizes the theoretical underpinnings of its properties based on its distinct structural motifs. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its most critical physicochemical parameters, including acid dissociation constant (pKa), aqueous solubility, and lipophilicity (logP/logD). This guide is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and experimentally validate the characteristics of this and structurally related molecules.
Molecular Profile and Structural Analysis
2-[Benzyl(methyl)amino]isonicotinic acid is a heterocyclic compound built upon a pyridine-4-carboxylic acid (isonicotinic acid) scaffold.[1] Its structure is characterized by a tertiary amine at the C2 position, specifically a benzyl(methyl)amino group. This unique combination of a carboxylic acid, a pyridine ring, and a substituted amino group dictates its physicochemical behavior.
| Property | Value | Source |
| IUPAC Name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | P&S Chemicals[2] |
| CAS Number | 77314-89-7 | BLD Pharm[3], ENAO Chemical[4] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | BLD Pharm[3], ENAO Chemical[4] |
| Molecular Weight | 242.27 g/mol | (Calculated) |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O | BLD Pharm[3] |
The molecule possesses key functional groups that influence its properties:
-
Isonicotinic Acid Core: An aromatic heterocyclic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor and a weak base. The carboxylic acid group at the 4-position is acidic and a strong hydrogen bond donor/acceptor.[1][5]
-
Tertiary Amine Group: The benzyl(methyl)amino substituent at the 2-position introduces a lipophilic benzyl group and another basic nitrogen center, though its basicity is modulated by its attachment to the electron-withdrawing pyridine ring.
Ionization Constant (pKa): Prediction and Experimental Determination
The ionization state of a molecule at a given pH is a critical determinant of its solubility, permeability, and target engagement. 2-[Benzyl(methyl)amino]isonicotinic acid is an amphoteric compound with at least two potential ionization centers: the carboxylic acid (acidic pKa) and the pyridine ring nitrogen (basic pKa).
Theoretical Considerations:
-
Acidic pKa (Carboxylic Acid): The pKa of the parent isonicotinic acid is approximately 4.96.[1] The presence of the amino group at the 2-position may slightly alter this value, but it is expected to remain in a similar range, indicating it will be predominantly deprotonated (anionic) at physiological pH (7.4).
-
Basic pKa (Pyridine Nitrogen): The pyridine nitrogen in isonicotinic acid has a pKa of ~1.77.[6] This nitrogen is weakly basic. The electron-donating nature of the amino group at the C2 position would be expected to increase the basicity (raise the pKa) of the ring nitrogen compared to the unsubstituted parent.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely used method for determining pKa values.[7] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a suitable co-solvent mixture if necessary (e.g., methanol/water or DMSO/water) to ensure complete dissolution.[8]
-
Titration Setup: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Use a calibrated pH electrode to monitor the solution's pH.
-
Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Basic pKa Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic functional group(s).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the functional group is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve (the point of half-equivalence). The first derivative of the plot can be used to accurately identify the equivalence point(s).
Caption: Workflow for pKa determination via potentiometric titration.
Solubility: A Cornerstone of Bioavailability
Solubility, the maximum concentration of a solute that can dissolve in a solvent, is a critical factor influencing a drug's absorption and bioavailability.[9][10][11] Both thermodynamic and kinetic solubility are important parameters in drug discovery.
Theoretical Considerations: The presence of both a polar, ionizable carboxylic acid and a large, non-polar benzyl group suggests that the solubility of 2-[Benzyl(methyl)amino]isonicotinic acid will be highly pH-dependent.
-
In acidic pH: The carboxyl group will be protonated (neutral), and the pyridine nitrogen will be protonated (cationic).
-
In basic pH: The carboxyl group will be deprotonated (anionic), and the pyridine nitrogen will be neutral.
-
At Isoelectric Point (pI): The molecule will exist predominantly as a zwitterion, which often corresponds to the point of minimum aqueous solubility.[12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]
-
Phase Separation: After equilibration, separate the saturated solution from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PVDF).[10]
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Calculate the concentration by comparing the analytical response to a standard curve prepared with known concentrations of the compound.
Caption: Shake-flask method for determining thermodynamic solubility.
Lipophilicity (logP and logD)
Lipophilicity describes a compound's affinity for a non-polar environment relative to a polar one. It is a key predictor of membrane permeability, absorption, and distribution.[14]
-
logP (Partition Coefficient): Refers to the partitioning of the neutral (un-ionized) form of the molecule between an immiscible lipid phase (typically n-octanol) and an aqueous phase.
-
logD (Distribution Coefficient): Is the pH-dependent measure of partitioning for both the neutral and ionized forms of the molecule. For drug-like molecules, logD at pH 7.4 is a more physiologically relevant parameter.[14]
Theoretical Considerations: The molecule has a significant non-polar surface area due to the benzyl ring, suggesting it will have notable lipophilicity. However, the ionizable groups will make this property highly dependent on pH. A balanced logP/logD, often in the range of 1-3, is typically desired for oral drug candidates to ensure sufficient permeability without compromising aqueous solubility.
Experimental Protocol: Shake-Flask Method for logP/logD Determination
This classic method directly measures the partitioning of the compound between n-octanol and water (or a specific pH buffer).[8][15]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS for logD₇.₄) and vice versa by mixing and allowing them to separate. This ensures the thermodynamic activity of each phase is constant.
-
Partitioning: Add a known amount of the compound (dissolved in one of the phases) to a vial containing measured volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Seal the vial and shake vigorously to facilitate partitioning, then allow the phases to fully separate (centrifugation can aid this process).
-
Sampling & Analysis: Carefully sample both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).[16]
-
Calculation:
-
logP/logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Comparative Physicochemical Data
To provide context, the table below lists experimental data for the parent scaffold and a closely related analog.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Water Solubility |
| Isonicotinic Acid [1] | 123.11 | ≥300 | 4.96 | 5.2 g/L (20°C) |
| 2-Aminoisonicotinic Acid | 138.12 | N/A | N/A | N/A |
| 2-(Methylamino)pyridine-4-carboxylic acid [17] | 152.15 | N/A | N/A | N/A |
| 2-[Benzyl(methyl)amino]isonicotinic acid | 242.27 | Not Published | Predicted Acidic: ~4-5Predicted Basic: ~2-4 | Predicted to be poorly soluble at pI, with increased solubility at acidic and basic pH. |
N/A: Data not available in searched public sources.
Conclusion
2-[Benzyl(methyl)amino]isonicotinic acid is an amphoteric molecule whose physicochemical properties are governed by its carboxylic acid, pyridine, and tertiary amine functionalities. While specific experimental data is scarce, its structure suggests a pH-dependent solubility and lipophilicity profile. The theoretical analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the key parameters necessary for evaluating its potential in drug discovery and development. The validation of these properties through the described methodologies is an essential next step in the characterization of this compound.
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